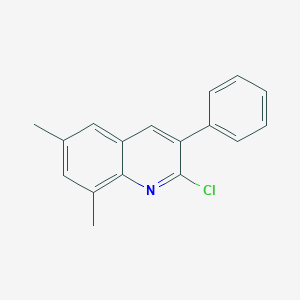
2-Chloro-6,8-dimethyl-3-phenylquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Chloro-6,8-dimethyl-3-phenylquinoline typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 2-chloroaniline with acetophenone derivatives in the presence of a Lewis acid catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and purity .
Análisis De Reacciones Químicas
2-Chloro-6,8-dimethyl-3-phenylquinoline undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
2-Chloro-6,8-dimethyl-3-phenylquinoline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-Chloro-6,8-dimethyl-3-phenylquinoline involves its interaction with specific molecular targets. It can bind to DNA and proteins, leading to the inhibition of essential biological processes . The pathways involved may include the disruption of cell division and the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
2-Chloro-6,8-dimethyl-3-phenylquinoline can be compared with other quinoline derivatives such as:
2-Chloro-7,8-dimethyl-3-phenylquinoline: Similar in structure but with different substitution patterns, leading to variations in biological activity.
6,8-Dimethyl-3-phenylquinoline: Lacks the chloro group, which affects its reactivity and applications.
2-Chloro-3-phenylquinoline: Lacks the methyl groups, resulting in different chemical properties and uses.
Propiedades
Número CAS |
1031928-16-1 |
|---|---|
Fórmula molecular |
C17H14ClN |
Peso molecular |
267.8 g/mol |
Nombre IUPAC |
2-chloro-6,8-dimethyl-3-phenylquinoline |
InChI |
InChI=1S/C17H14ClN/c1-11-8-12(2)16-14(9-11)10-15(17(18)19-16)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Clave InChI |
JVASIWMACQVAKK-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)C=C(C(=N2)Cl)C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Fluorobenzo[b]thiophene](/img/structure/B12618854.png)
![N-[3-(4-ethoxyanilino)quinoxalin-2-yl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B12618859.png)
![4-[(4-Chlorophenyl)methyl]piperidine-1-carboxylic acid](/img/structure/B12618862.png)
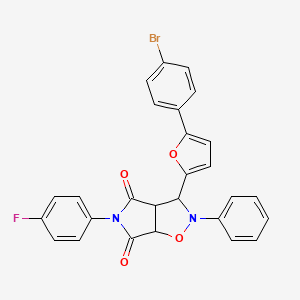
![6,6'-Bis(bromomethyl)-4,4'-bis[(4-nitrophenyl)ethynyl]-2,2'-bipyridine](/img/structure/B12618875.png)
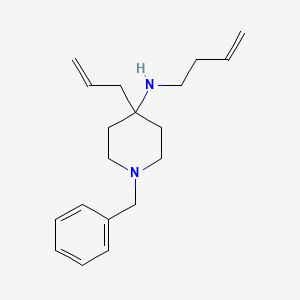

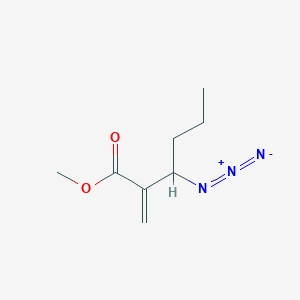
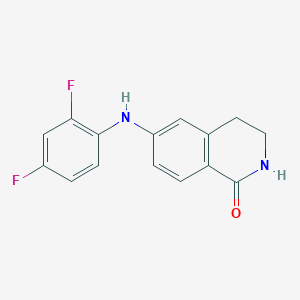
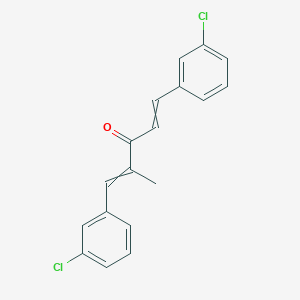
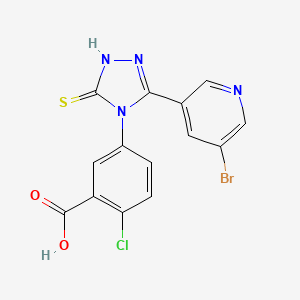
![N-[(2S)-1,3-Dihydroxyundecan-2-yl]benzamide](/img/structure/B12618928.png)
![2-[3,5-Bis(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]](/img/structure/B12618934.png)
![1-[(1S,2R)-2-ethenoxy-1,2-diphenylethyl]pyrrolidin-2-one](/img/structure/B12618940.png)
